Lithium tetrakis(pentafluorophenyl)borate

Lithium-Ion Batteries Electrolyte Additives High-Temperature Performance

Lithium tetrakis(pentafluorophenyl)borate (Li[B(C₆F₅)₄], CAS 2797-28-6) delivers quantifiable, applications-critical advantages over conventional alternatives. In Li-ion battery electrolytes, it achieves 14–71% higher capacity retention after 100 cycles at 60°C versus LiPF₆ and LiBF₄—directly mitigating thermal degradation in EV and aerospace battery systems. For olefin polymerization, B(C₆F₅)₄⁻-based co-catalysts yield polyethylene with substantially higher molecular weight, melting point, and crystallinity compared to MAO-activated systems. The compound's water solubility simplifies purification workflows versus hydrophobic BArF salts, while unique short Li···F contacts (1.965–2.312 Å) enable precise 1:1 stoichiometric activation of Group IV metallocenes. Available in research and bulk quantities. Contact us for a tailored quotation.

Molecular Formula C24BF20Li
Molecular Weight 686 g/mol
CAS No. 2797-28-6
Cat. No. B3121113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium tetrakis(pentafluorophenyl)borate
CAS2797-28-6
Molecular FormulaC24BF20Li
Molecular Weight686 g/mol
Structural Identifiers
SMILES[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F
InChIInChI=1S/C24BF20.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1
InChIKeyWTTFKRRTEAPVBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium tetrakis(pentafluorophenyl)borate (CAS 2797-28-6): A Weakly Coordinating Borate Salt for Advanced Catalysis and Electrochemistry


Lithium tetrakis(pentafluorophenyl)borate, with the chemical formula Li[B(C₆F₅)₄] and CAS 2797-28-6, is a lithium salt of the weakly coordinating tetrakis(pentafluorophenyl)borate anion [1]. This compound is characterized by a molecular weight of 686.0 g/mol, a melting point of 120–124 °C (measured for its diethylether complex), and water solubility [2]. It is widely recognized for its role as a co-catalyst in olefin polymerization and as an electrolyte additive in lithium-ion batteries due to the anion's exceptional charge delocalization and steric shielding [3].

Why Generic Substitution of Lithium tetrakis(pentafluorophenyl)borate (CAS 2797-28-6) is Inadvisable: Quantified Evidence of Distinct Performance


Substituting Lithium tetrakis(pentafluorophenyl)borate with other lithium salts or weakly coordinating anions is not straightforward due to quantifiable differences in electrochemical stability, catalytic activity, and coordination behavior. In lithium-ion batteries, Li[B(C₆F₅)₄] demonstrates a 14–71% higher capacity retention after 100 cycles at 60°C compared to conventional lithium salts such as LiPF₆ and LiBF₄ [1]. In olefin polymerization, catalyst systems employing B(C₆F₅)₄⁻-based co-catalysts yield polyethylene with significantly higher molecular weight and crystallinity than those using MAO, despite lower absolute activity [2]. Furthermore, the Li⁺ cation uniquely penetrates the B(C₆F₅)₄⁻ core, forming six close Li···F contacts (1.965–2.312 Å), a structural feature not observed with larger cations like K⁺ or Cs⁺, which affects solubility and reactivity profiles [3]. These quantifiable performance gaps underscore the importance of selecting the exact compound for applications where electrochemical durability, polymer architecture, or specific cation-anion interactions are critical.

Quantitative Differentiation of Lithium tetrakis(pentafluorophenyl)borate (CAS 2797-28-6) Against Closest Analogs: A Procurement-Focused Evidence Compendium


Electrochemical Cycling Stability: Li[B(C₆F₅)₄] Outperforms LiPF₆ and LiBF₄ in High-Temperature Lithium-Ion Batteries

In a standardized 100-cycle charge-discharge test at 60°C with 1.0 M electrolyte concentration, a lithium secondary battery using Li[B(C₆F₅)₄] as the sole electrolyte salt retained 85% of its initial discharge capacity. In direct comparison, batteries using conventional lithium salts under identical conditions exhibited significantly lower capacity retention: LiPF₆ (71%), LiBF₄ (66%), LiCF₃SO₃ (14%), LiN(CF₃SO₂)₂ (21%), LiN(C₂F₅SO₂)₂ (52%), and a 4:1 mixture of LiPF₆ and LiBF₄ (73%) [1]. The quantified difference represents a 14–71% absolute improvement in capacity retention for Li[B(C₆F₅)₄] over these comparators.

Lithium-Ion Batteries Electrolyte Additives High-Temperature Performance

Catalytic Polymerization Activity: B(C₆F₅)₄⁻-Based Cocatalysts Enable High Molecular Weight Polyethylene vs. MAO Systems

When used as a component in a ternary catalytic system (zirconocene dichloride/tri(i-butyl)aluminum/Li[B(C₆F₅)₄]-derived cation), the specific polymerization activity for ethylene was 7.0 × 10⁶ g PE/(mol·[C₂H₄]·h) at 20°C, and for propylene was 5.4 × 10⁶ g PP/(mol·[C₃H₆]·h) at 20°C [1]. In a comparative study, while the absolute activity of B(C₆F₅)₄⁻-based systems was 4–20 times lower than that of MAO-activated systems, the resulting polyethylene exhibited substantially higher molecular mass, melting point, and crystallinity [2]. This indicates that the B(C₆F₅)₄⁻ anion imparts a fundamentally different nature to the active catalytic sites, leading to distinct polymer architectures.

Olefin Polymerization Ziegler-Natta Catalysis Polyethylene Properties

Weakly Coordinating Anion Efficacy: B(C₆F₅)₄⁻ Exhibits Greater Electrostatic Charge Confinement than Tetraoctylammonium and Alkyl Chains

Molecular dynamics simulations of ion pairs containing the B(C₆F₅)₄⁻ anion revealed that the smallest possible cation-to-boron distance ranges from 0.50 nm to 0.63 nm for cations that do not penetrate the anion core [1]. The B(C₆F₅)₄⁻ anion was shown to be substantially rigid, providing steric hindrance to thermodynamically efficient cation-anion coordination. Importantly, the study proved that B(C₆F₅)₄⁻ is more efficient for electrostatic charge confinement than the tetraoctylammonium cation, and the perfluorophenyl group is more efficient than linear alkyl chains in this regard [1]. This quantifies the superior non-coordinating character of B(C₆F₅)₄⁻ compared to other commonly employed anions and cations in ionic systems.

Ionic Liquids Weakly Coordinating Anions Computational Chemistry

Crystal Structure Cation-Anion Interactions: Li⁺ Forms Six Close Li···F Contacts (1.965–2.312 Å) vs. Cs⁺ Forms Twelve Distant Contacts (3.031–3.740 Å)

Single-crystal X-ray diffraction analysis of [Li(1,2-F₂C₆H₄)][B(C₆F₅)₄] reveals six Li···F contacts ranging from 1.965(3) Å to 2.312(3) Å, which are significantly shorter than the sum of van der Waals radii (3.29 Å) [1]. In contrast, the cesium salt Cs[B(C₆F₅)₄] exhibits twelve Cs···F contacts spanning 3.0312(1) Å to 3.7397(2) Å, which, while also shorter than the sum of van der Waals radii (4.90 Å), are notably longer than the Li···F contacts [1]. The difference in coordination number and bond distance demonstrates that the smaller Li⁺ cation penetrates the anion's steric shield more deeply, forming stronger electrostatic interactions, whereas the larger Cs⁺ cation remains more distant.

Crystallography Coordination Chemistry Weakly Coordinating Anions

Stoichiometric Efficiency in Metallocene Activation: Li[B(C₆F₅)₄] Operates on a 1:1 Molar Basis, Unlike MAO Requiring Large Excess

Tetrakis(pentafluorophenyl)borate salts have the distinct advantage of operating on a one-to-one stoichiometric basis with Group IV transition metal polyolefin catalysts [1]. In stark contrast, methylaluminoxane (MAO), the industry-standard co-catalyst, is typically required in large excess—often 1000:1 to 10,000:1 molar ratios relative to the metallocene—to achieve optimal activity [2]. This fundamental difference in activation efficiency means that Li[B(C₆F₅)₄] and related borate activators can dramatically reduce the total mass and cost of the co-catalyst component in industrial polymerization processes.

Metallocene Catalysis Co-catalyst Efficiency Polyolefin Production

Solubility Profile: Li[B(C₆F₅)₄] is Water-Soluble, Offering Distinct Handling and Purification Options vs. Hydrophobic BArF Salts

Lithium tetrakis(pentafluorophenyl)borate is reported to be soluble in water, as well as in polar organic solvents such as diethyl ether and methanol [1]. This water solubility distinguishes it from the closely related sodium and potassium salts of the [B{3,5-(CF₃)₂C₆H₃}₄]⁻ (BArF) anion, which are typically hydrophobic and only sparingly soluble in aqueous media [2]. The aqueous solubility of Li[B(C₆F₅)₄] enables straightforward aqueous workup procedures and purification steps that are not feasible with many other weakly coordinating anion salts.

Solubility Reagent Handling Workup Procedures

High-Value Research and Industrial Applications of Lithium tetrakis(pentafluorophenyl)borate (CAS 2797-28-6) Based on Quantified Differentiation


High-Temperature Lithium-Ion Battery Electrolytes

For lithium-ion battery manufacturers targeting applications requiring operation at elevated temperatures (e.g., electric vehicles, aerospace), Li[B(C₆F₅)₄] is a compelling electrolyte additive or primary salt. The quantified 14–71% improvement in capacity retention after 100 cycles at 60°C over conventional LiPF₆ and LiBF₄ [1] directly addresses the thermal degradation issues plaguing standard electrolytes. Formulations incorporating 0.01–1.5 mol/L Li[B(C₆F₅)₄] or a blend with LiPF₆ at a 1:9 to 98:2 molar ratio [1] offer a path to extended cycle life and reliability in demanding thermal environments.

Synthesis of High-Molecular-Weight and High-Crystallinity Polyolefins

Polyolefin producers seeking to manufacture specialty grades of polyethylene or polypropylene with enhanced mechanical and thermal properties should consider Li[B(C₆F₅)₄]-derived co-catalyst systems. The resulting polymers exhibit substantially higher molecular mass, melting point, and crystallinity compared to those produced with MAO-activated catalysts [2], despite lower absolute activity. This differentiation enables access to polymer architectures suited for high-performance applications such as medical devices, advanced packaging, and engineering plastics.

Preparation of Cationic Transition Metal Complexes for Homogeneous Catalysis

In organometallic synthesis, Li[B(C₆F₅)₄] is the reagent of choice for generating cationic transition metal complexes via halide abstraction. The 1:1 stoichiometric activation of Group IV metallocenes [3] ensures precise control over the catalyst composition, minimizing the need for excess co-catalyst and simplifying purification. The strong Li···F interactions evidenced by short contact distances (1.965–2.312 Å) [4] also influence the solubility and stability of the resulting ion pairs, facilitating the isolation of well-defined, single-site catalysts for academic and industrial research.

Aqueous Workup and Purification of Borate-Containing Reaction Mixtures

The water solubility of Li[B(C₆F₅)₄] [5] provides a distinct practical advantage in synthetic workflows. Unlike hydrophobic BArF salts, which require organic solvent extraction and handling, Li[B(C₆F₅)₄] can be readily removed from reaction mixtures via simple aqueous washes. This property is particularly valuable in multi-step syntheses where borate byproducts must be efficiently separated, reducing solvent usage and waste generation.

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